N-(3-Aminopropyl)-N-{(1R)-1-[7-chloro-4-oxo-3-(phenylmethyl)-3,4-dihydro-2-quinazolinyl]-2-methylpropyl}-3-fluoro-4-methylbenzamide
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Overview
Description
Preparation Methods
The synthesis of SB-731489 involves the preparation of quinazolinone analogsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the proper formation of the compound . Industrial production methods would likely involve scaling up these reactions while maintaining stringent quality control to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
SB-731489 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction might yield derivatives with additional hydrogen atoms.
Scientific Research Applications
SB-731489 has several scientific research applications, particularly in the fields of:
Chemistry: It is used as a model compound to study the behavior of quinazolinone analogs and their interactions with various biological targets.
Biology: It is used to study the role of kinesin spindle protein in cell division and its potential as a target for cancer therapy.
Medicine: It is being investigated as a potential anticancer agent due to its ability to inhibit cell proliferation by disrupting mitotic spindle formation.
Industry: It may be used in the development of new anticancer drugs and other therapeutic agents.
Mechanism of Action
SB-731489 exerts its effects by binding to an allosteric site on the kinesin spindle protein, thereby inhibiting its ATPase activity. This inhibition prevents the proper formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in proliferating cells. The molecular targets involved include the kinesin spindle protein and associated pathways that regulate cell division .
Comparison with Similar Compounds
SB-731489 is similar to other quinazolinone analogs such as ispinesib, monastrol, and S-trityl-L-cysteine. it is unique in its specific binding to an allosteric site on the kinesin spindle protein, which may confer advantages in terms of reduced resistance and increased efficacy. Other similar compounds include dihydropyrazoles and biaryl compounds that also inhibit kinesin spindle protein but may have different binding sites and mechanisms of action .
Properties
Molecular Formula |
C30H32ClFN4O2 |
---|---|
Molecular Weight |
535.0 g/mol |
IUPAC Name |
N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-3-fluoro-4-methylbenzamide |
InChI |
InChI=1S/C30H32ClFN4O2/c1-19(2)27(35(15-7-14-33)29(37)22-11-10-20(3)25(32)16-22)28-34-26-17-23(31)12-13-24(26)30(38)36(28)18-21-8-5-4-6-9-21/h4-6,8-13,16-17,19,27H,7,14-15,18,33H2,1-3H3/t27-/m1/s1 |
InChI Key |
FSWMJRIVQDJZRP-HHHXNRCGSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)N(CCCN)[C@@H](C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C)F |
Origin of Product |
United States |
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